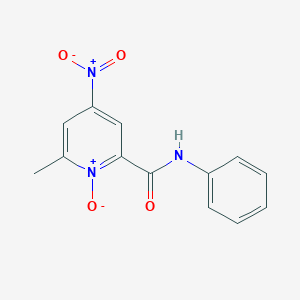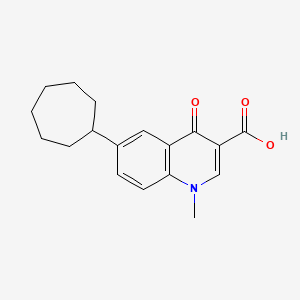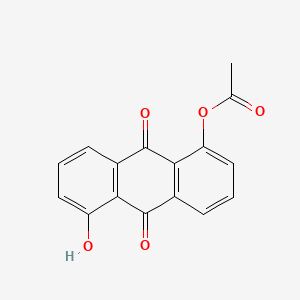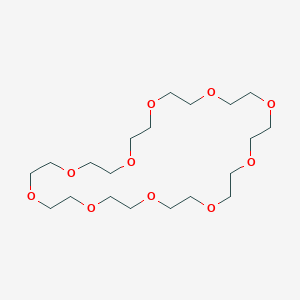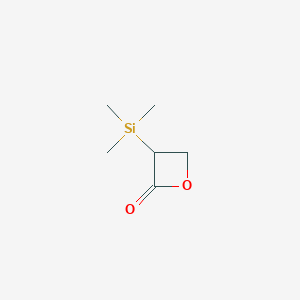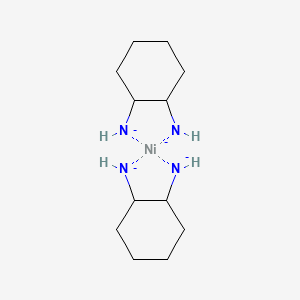
(2-Azanidylcyclohexyl)azanide;nickel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Azanidylcyclohexyl)azanide;nickel is a chemical compound with the molecular formula C₁₂H₂₄N₄Ni. It is a derivative of cyclohexylamine and contains a cyclohexyl group and two azanide groups. This compound is used as a ligand in coordination chemistry and has various applications in scientific research and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azanidylcyclohexyl)azanide;nickel typically involves the reaction of cyclohexylamine with nickel salts under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is then stirred for several hours to ensure complete formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity starting materials. The process is optimized for yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
(2-Azanidylcyclohexyl)azanide;nickel undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, electrophiles; reactions are conducted in polar solvents such as acetonitrile or dimethylformamide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nickel oxides, while reduction reactions can produce nickel hydrides. Substitution reactions typically result in the formation of substituted nickel complexes .
科学研究应用
(2-Azanidylcyclohexyl)azanide;nickel has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to study the properties of nickel complexes.
Biology: Investigated for its potential role in biological systems and as a model compound for studying nickel-containing enzymes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or in drug delivery systems.
Industry: Utilized in catalysis and materials science for the development of new materials and catalytic processes
作用机制
The mechanism of action of (2-Azanidylcyclohexyl)azanide;nickel involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to metal centers in enzymes, altering their activity and function. It may also interact with cellular pathways involved in metal homeostasis and signaling .
相似化合物的比较
Similar Compounds
- (2-Azanidylcyclohexyl)azanide;cobalt
- (2-Azanidylcyclohexyl)azanide;copper
- (2-Azanidylcyclohexyl)azanide;zinc
Uniqueness
(2-Azanidylcyclohexyl)azanide;nickel is unique due to its specific coordination chemistry and the ability to form stable complexes with nickel. This distinguishes it from similar compounds containing other metal centers, which may have different reactivity and stability profiles .
属性
CAS 编号 |
53748-60-0 |
|---|---|
分子式 |
C12H24N4Ni-4 |
分子量 |
283.04 g/mol |
IUPAC 名称 |
(2-azanidylcyclohexyl)azanide;nickel |
InChI |
InChI=1S/2C6H12N2.Ni/c2*7-5-3-1-2-4-6(5)8;/h2*5-8H,1-4H2;/q2*-2; |
InChI 键 |
PGBYYGFWLKESIZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(C1)[NH-])[NH-].C1CCC(C(C1)[NH-])[NH-].[Ni] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



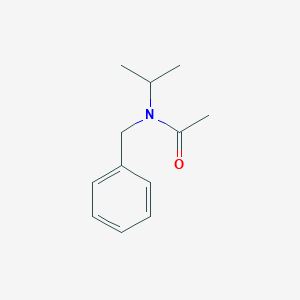
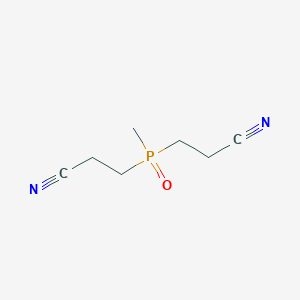
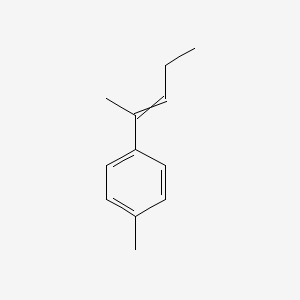
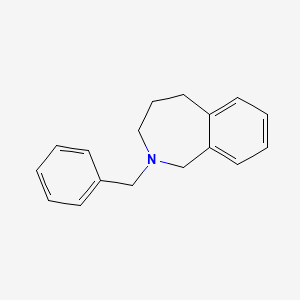
![N,N-Dimethyl-1,4-diphenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine](/img/structure/B14640875.png)
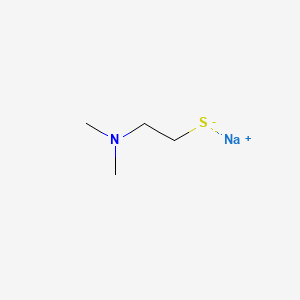
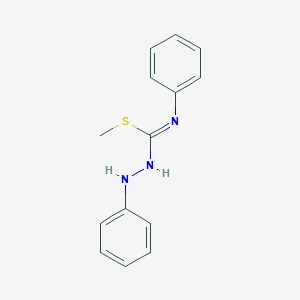
![(E)-N-(4-Butylphenyl)-1-[4-(trimethylstannyl)phenyl]methanimine](/img/structure/B14640893.png)
